molecular formula C8H6N2 B590398 Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine CAS No. 135741-98-9

Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine

Cat. No.: B590398
CAS No.: 135741-98-9
M. Wt: 130.15
InChI Key: QGVVSWBCKMQZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropa[2,3]pyrrolo[1,2-a]pyrazine is a tricyclic molecular scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer therapeutics . Scientific research has demonstrated its application as a core structure in designing potent Inhibitor of Apoptosis Proteins (IAP) antagonists . These compounds mimic the natural SMAC protein and function by blocking IAPs, which are often overexpressed in cancer cells to evade cell death, thereby promoting apoptosis (programmed cell death) in tumors . The incorporation of the cyclopropa ring into the octahydropyrrolo[1,2-a]pyrazine core is a strategic modification proven to enhance metabolic stability, a critical factor for improving the pharmacokinetic profile of potential drug candidates . This scaffold represents a valuable chemical tool for researchers exploring new pathways in oncology and apoptosis signaling. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

135741-98-9

Molecular Formula

C8H6N2

Molecular Weight

130.15

InChI

InChI=1S/C8H6N2/c1-3-10-4-2-9-6-8(10)5-7(1)8/h1-6H

InChI Key

QGVVSWBCKMQZEY-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=CC23C1=C3

Synonyms

Cyclopropa[2,3]pyrrolo[1,2-a]pyrazine (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Spirocyclic systems (e.g., compounds in and ) exhibit complex stereochemistry and high synthetic precision, critical for pharmaceutical applications .
  • Thieno- and pyrido-fused derivatives leverage heteroatom diversity for receptor targeting, contrasting with the fluorescence-focused benzoimidazo hybrids .

Optical Properties and Substituent Effects

Table 2: Optical Properties of Selected Derivatives
Compound Substituents Emission Max (nm) Fluorescence Intensity Application Potential Reference
8ai C6-phenyl 450 (solution) High Bioimaging (solution phase)
8g R1=–CH3, R2=H 470 (solid) Moderate OLEDs (aggregation-induced)
8d R1=Cl, R2=H 430 (solid) High Optoelectronics
Naphtho-8z Extended naphthalene ring 500 (solid) Low ACQ mitigation

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl at R1) induce hypsochromic shifts and enhance fluorescence intensity .
  • Extended aromatic systems (e.g., naphtho derivatives) reduce emission due to aggregation-caused quenching (ACQ), whereas simpler benzoimidazo hybrids show aggregation-induced emission (AIE) .

Key Findings :

  • Spirocyclic compounds (e.g., 13 and 14) exhibit notable synergy with fluconazole, likely due to structural rigidity enhancing target binding .
  • Brominated derivatives (e.g., 4k) show improved antifungal potency compared to non-halogenated analogs .

Preparation Methods

Reaction Mechanism and Catalytic Control

The process initiates with the formation of an iminium intermediate between the aldehyde and amine, followed by intramolecular cyclization to generate a pyrrolidine ring. Subsequent Smiles rearrangement mediates ring expansion to yield the pyrazine moiety. Catalyst selection is critical:

  • Trifluoroacetic acid (TFA) optimally mediates reactions with aromatic amines, achieving yields of 68–82%.

  • Titanium tetrachloride (TiCl₄) outperforms TFA for aliphatic amines, likely due to enhanced Lewis acid activation of the iminium intermediate.

Catalytic Methods and Reaction Optimization

Patent literature (US20160222007A1) expands on these methods by introducing cyclopropane annulation strategies. The synthesis of cyclopropabenzofuranyl pyridopyrazinediones exemplifies a two-step protocol:

Cyclopropane Ring Formation

Cyclopropanation is achieved via [2+1] cycloaddition using diazo compounds under Rh(II) catalysis. For example, reaction of benzofuran-derived alkenes with diazoacetate in the presence of Rh₂(OAc)₄ yields cyclopropane-fused intermediates with >90% diastereoselectivity.

Acid-Catalyzed Cyclization

Subsequent treatment with TFA or HCl induces cyclization to form the pyrrolopyrazine system. Key variables include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes rate
Acid Concentration0.5–1.0 M TFAPrevents hydrolysis
Reaction Time6–12 hrsCompletes ring closure

Data adapted from US20160222007A1 and Huang et al. (2008).

Structural Variations and Their Impact on Synthesis

The patent US20160222007A1 discloses 27 derivatives, illustrating how substituents influence synthetic outcomes:

Electron-Withdrawing Groups (EWGs)

Introduction of trifluoromethoxy (-OCF₃) or cyano (-CN) groups at position 5 of the benzofuran ring necessitates milder conditions (50°C, 0.3 M TFA) to avoid decomposition. Yields range from 45–62%.

Sterically Hindered Substituents

Bulky groups at the cyclopropane junction (e.g., 1a-methyl) require extended reaction times (24–36 hrs) but improve crystallinity, facilitating purification. Reported yields: 55–70%.

Chiral Induction

Enantioselective synthesis using (R)-BINOL-derived phosphoric acids achieves up to 88% ee for derivatives with 4-fluoro substituents, though yields drop to 50–55%.

Analytical Techniques for Characterization

Post-synthesis analysis employs:

  • GC-MS : Monitors volatile intermediates during Smiles rearrangement.

  • X-ray Crystallography : Resolves stereochemical ambiguities in cyclopropane-containing products.

  • ²⁹Si NMR : Probes silicon-based protecting groups in multistep syntheses .

Q & A

Q. What are the key considerations when designing synthetic routes for pyrrolo[1,2-a]pyrazine derivatives?

Synthetic routes for pyrrolo[1,2-a]pyrazine derivatives should prioritize modularity , atom efficiency , and mild reaction conditions . For example:

  • Double cyclization cascades (e.g., cyclodehydration and aromatization) enable rapid construction of fused heterocycles with high yields .
  • Pd-catalyzed cross-coupling (e.g., direct C6 arylation) diversifies substituents while preserving core integrity .
  • One-pot syntheses using ethylenediamine and acetylenic esters streamline access to functionalized derivatives .
    Key challenges include regioselectivity in unsymmetrical substrates and minimizing side reactions during nitrogen incorporation .

Q. How do substituents influence the optical properties of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids?

Substituents at R1 (electron-withdrawing/donating) and R2 (aromatic extensions) positions significantly alter fluorescence intensity and emission maxima:

Substituent TypeEffect on EmissionExample CompoundShift (nm)Intensity Change
Electron-withdrawing (e.g., -Cl)Hypsochromic (blue) shift8d -10–20Increased
Electron-donating (e.g., -OCH₃)Bathochromic (red) shift8g +10–20Decreased
Extended aromatic (e.g., naphthyl)Red shift + aggregation-induced emission8h +30–50Enhanced in solid state

These trends are critical for OLED and bioimaging applications .

Q. What spectroscopic techniques are critical for characterizing pyrrolo[1,2-a]pyrazine derivatives?

  • ¹H/¹³C NMR : Resolves regiochemistry and confirms cyclization (e.g., distinguishing 8c vs. 8e regioisomers) .
  • HRMS (ESI-QTOF) : Validates molecular formulas (e.g., [M + Na]⁺ for 8c at m/z 324.0912 vs. calc. 324.0907) .
  • X-ray crystallography : Resolves ambiguous structures (e.g., 8c’s tetracyclic scaffold) .
  • Fluorescence spectroscopy : Quantifies quantum yields (e.g., Group B compounds with Φ up to 56% in solution) .

Advanced Research Questions

Q. How can enantioselective hydrogenation be optimized for pyrrolo[1,2-a]pyrazinium salts?

Enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts requires:

  • Chiral Ir catalysts : Achieve up to 95% ee for 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines .
  • Salt activation : Pyrazinium intermediates enhance reactivity and stereocontrol .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions .
    Challenges include mitigating low ee values with bulky substituents and scaling asymmetric induction .

Q. What strategies address contradictory data in structure-property relationships of N-fused aromatics?

Contradictions in optical/electronic properties arise from competing effects (e.g., steric vs. electronic). Mitigation strategies:

  • Systematic substitution studies : Compare derivatives with incremental changes (e.g., 8a vs. 8d vs. 8g) to isolate variables .
  • Computational modeling : DFT calculations predict substituent effects on HOMO-LUMO gaps .
  • Aggregation-state analysis : Differentiate solution vs. solid-state behavior (e.g., ACQ vs. AIE in 8ai vs. 8h) .

Q. What methodologies enable combinatorial synthesis of pyrrolo[1,2-a]pyrazine-based libraries?

  • Parallel synthesis : Use DBSA/toluene or TFA/DMSO conditions to diversify substituents (e.g., 8i–8ai with aryl, alkyl, halide groups) .
  • Late-stage functionalization : Bromination (NBS) or Pd-catalyzed cross-coupling introduces bioactivity-enhancing groups (e.g., 4j, 4k) .
  • High-throughput screening : Couple combinatorial libraries with cellular imaging to identify candidates with desired permeability and photostability .

Q. How do spirocyclic derivatives (e.g., hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]) enhance biological activity?

Spirocyclic derivatives exhibit:

  • Improved binding affinity : Rigidified structures optimize interactions with targets (e.g., 5-HT₄ receptors) .
  • Metabolic stability : Saturated rings reduce oxidative degradation .
  • Dual functionality : Cyclopropane rings introduce strain for reactivity (e.g., antimicrobial activity) .
    Synthetic routes involve spiroannulation via cycloalkane diols or ketones .

Q. What mechanisms underlie the antifungal activity of pyrrolo[1,2-a]pyrazine derivatives?

Key mechanisms include:

  • Inhibition of ergosterol biosynthesis : Brominated derivatives (e.g., 8h, 4i) disrupt fungal membrane integrity .
  • Synergy with fluconazole : Spirocyclic derivatives enhance azole efficacy by blocking efflux pumps .
  • Reactive oxygen species (ROS) induction : Electrophilic substituents (e.g., -CHO) trigger oxidative stress .

Q. How are pyrrolo[1,2-a]pyrazines applied in FGFR inhibitor design?

  • Scaffold rigidity : The fused bicyclic system mimics ATP-binding pockets, enhancing kinase selectivity (e.g., FGFR1-3 IC₅₀ < 100 nM) .
  • Functionalization : Carboxylic acid groups at C3 improve solubility and pharmacokinetics .
  • SAR studies : Methyl or chloro substituents at C6/C7 modulate potency and off-target effects .

Q. How to resolve regiochemical ambiguities in unsymmetrical pyrrolo[1,2-a]pyrazine derivatives?

  • X-ray crystallography : Definitive assignment for ambiguous cases (e.g., 8c vs. 8e) .
  • NOESY/ROESY NMR : Probes spatial proximity of substituents .
  • Isotopic labeling : Tracks nitrogen incorporation during cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.